

Potential Biological Targets of (3-Methoxyphenyl)(piperazin-1-yl)methanone: A Technical Guide

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Compound of Interest

Compound Name: (3-Methoxyphenyl)(piperazin-1-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxyphenyl)(piperazin-1-yl)methanone, a key chemical intermediate, serves as a foundational scaffold in the synthesis of a multitude of pharmacologically active agents. While this compound itself has not been extensively profiled for direct biological activity, its integral role in the development of novel therapeutics, particularly for neurological disorders, strongly indicates the potential biological targets of its derivatives. This technical guide consolidates the available information on the downstream applications of **(3-Methoxyphenyl)(piperazin-1-yl)methanone**, thereby inferring its most probable biological targets. The primary focus lies on the serotonin 5-HT_{1A} receptor and the dopamine D₂/D₃ receptors, for which numerous derivatives have shown significant affinity and functional activity.

This document provides a comprehensive overview of the quantitative data for representative compounds synthesized from this core structure, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows to aid researchers in drug discovery and development.

Inferred Biological Targets

Based on the extensive use of **(3-Methoxyphenyl)(piperazin-1-yl)methanone** as a synthetic precursor, its derivatives have been shown to potently and selectively interact with the following key central nervous system receptors:

- Serotonin 5-HT1A Receptor: A G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, and cognition.^[1] Ligands targeting this receptor are investigated for their potential as anxiolytics and antidepressants.
- Dopamine D2 and D3 Receptors: These GPCRs are established targets for antipsychotic medications and are also explored for their role in substance abuse and Parkinson's disease.^[2]

Quantitative Data for Representative Derivatives

The following tables summarize the binding affinities (K_i) and functional potencies (IC_{50}/EC_{50}) of various derivatives synthesized using the **(3-Methoxyphenyl)(piperazin-1-yl)methanone** scaffold.

Table 1: Binding Affinities of 5-HT1A Receptor Ligands

Compound	Modification from Core Structure	Receptor	Ki (nM)	Reference
Derivative 1	Addition of a 1,2,3-benzotriazin-4-one moiety	Human 5-HT1A	0.059	[3]
Derivative 2	N-alkylation with a tricyclo[3.3.1.1 ^{3,7}]decan-1-amine moiety	Human 5-HT1A	1.2	[4]
Derivative 3	N-alkylation with a 3,5-dimethyl-tricyclo[3.3.1.1 ^{3,7}]decan-1-amine moiety	Human 5-HT1A	21.3	[4]

Table 2: Binding Affinities of Dopamine D2 and D3 Receptor Ligands

Compound	Modification from Core Structure	Receptor	Ki (nM)	Selectivity (D2/D3)	Reference
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i)	N-alkylation and benzamide formation	Human D2	~72.4	~0.05	[2]
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i)		Human D3	~3.8		[2]
Cariprazine	Complex modification	Human D2L	0.49 - 0.71	~0.1	[5]
Cariprazine		Human D3	0.085 - 0.3		[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel compounds derived from **(3-Methoxyphenyl)(piperazin-1-yl)methanone**.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.[\[1\]](#)[\[6\]](#)

Materials:

- Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
- Radioligand: [^3H]8-OH-DPAT (agonist) or [^3H]WAY-100635 (antagonist).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Test Compound: Serial dilutions of the compound of interest.
- Non-specific Control: 10 μM Serotonin.
- 96-well plates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
- Assay Setup: In a 96-well plate, combine the radioligand (at a concentration close to its K_d), assay buffer, and either the test compound, buffer (for total binding), or non-specific control.
- Incubation: Add the membrane preparation to initiate the reaction. Incubate at 25°C for 60 minutes.
- Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the K_i value using the Cheng-Prusoff equation.

Dopamine D2/D3 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional potency of a test compound by quantifying its effect on forskolin-stimulated cAMP production in cells expressing D2 or D3 receptors.^{[5][7]}

Materials:

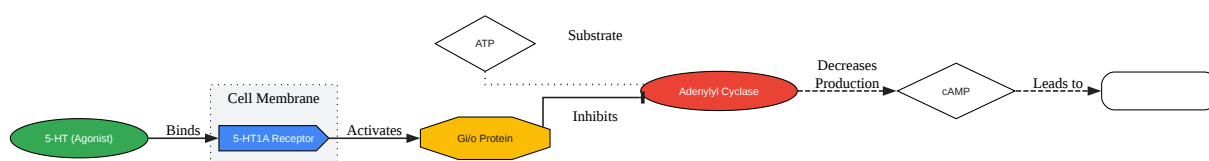
- Cell Line: HEK293 cells stably expressing human dopamine D2 or D3 receptors.
- Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
- Stimulant: Forskolin.
- Test Compound: Serial dilutions of the compound of interest.
- cAMP Detection Kit: (e.g., HTRF, ELISA).

Procedure:

- Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
- Assay: Replace the culture medium with assay medium. Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a dopamine agonist plus serial dilutions of the test compound (for antagonist mode).
- Stimulation: Add forskolin to all wells except the basal control to stimulate adenylyl cyclase.
- Incubation: Incubate at 37°C for 30 minutes.
- cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

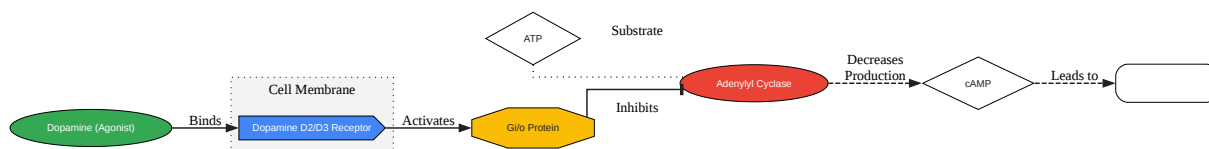
Visualizations

Signaling Pathways



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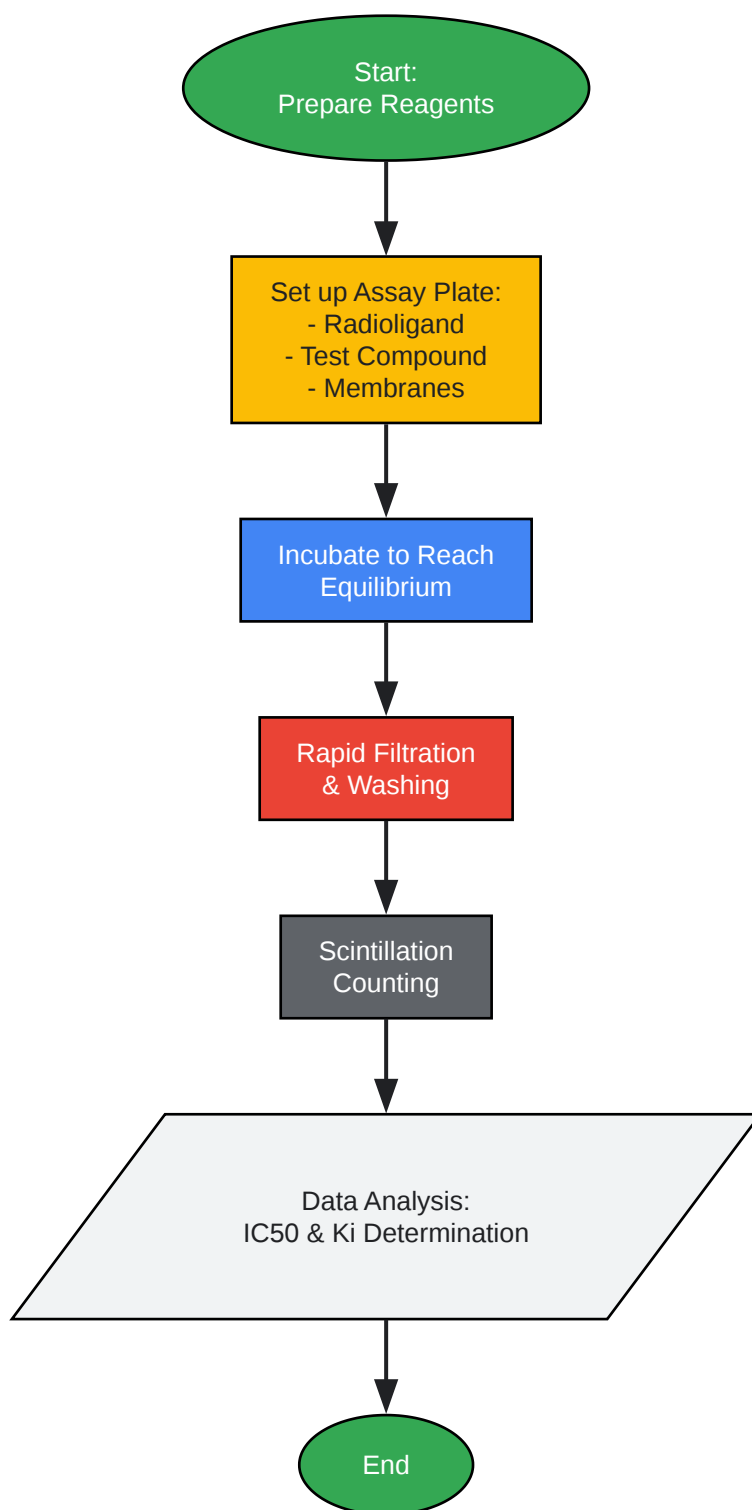
Caption: 5-HT_{1A} Receptor Signaling Cascade.



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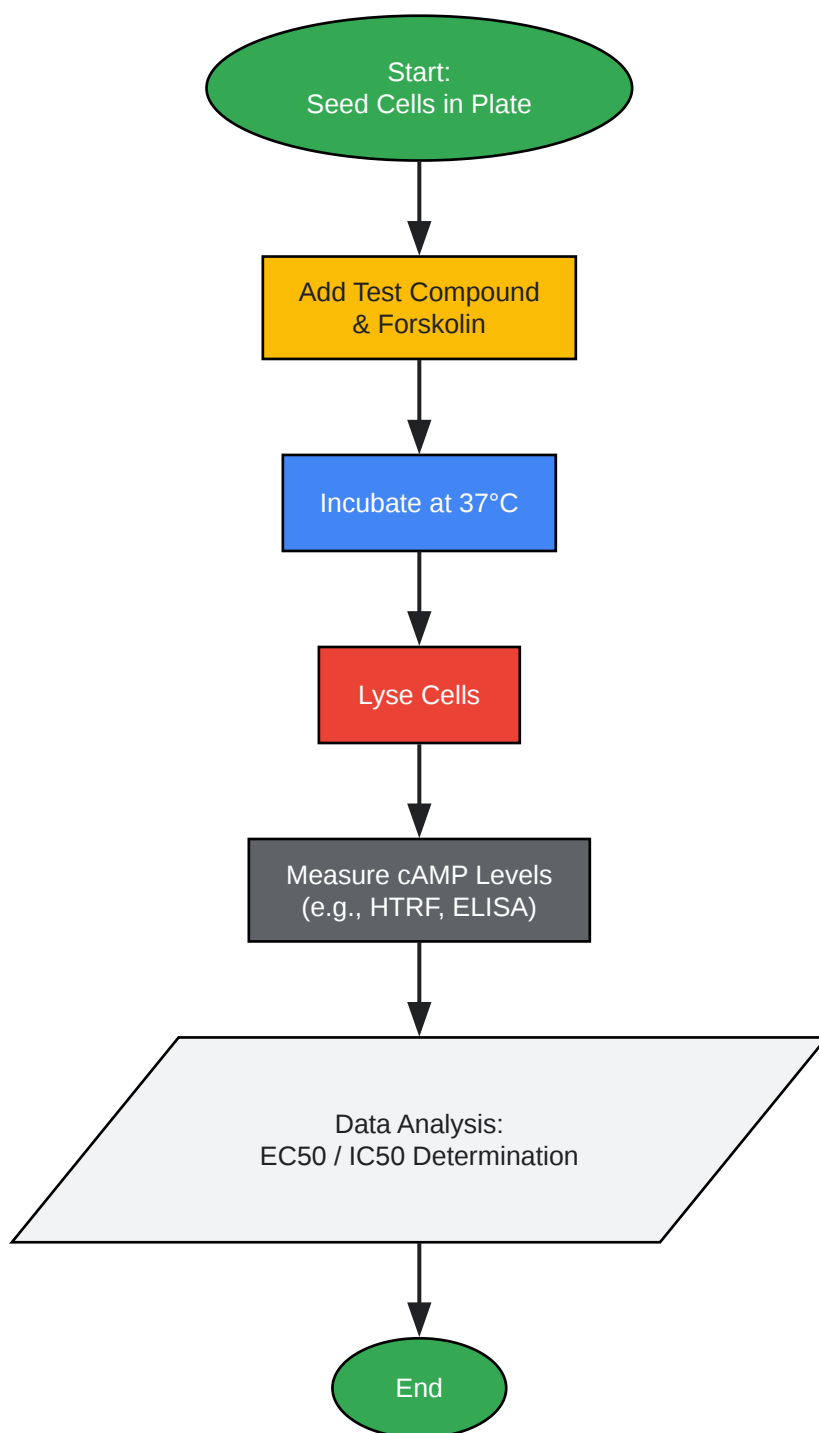
Caption: Dopamine D₂/D₃ Receptor Signaling.

Experimental Workflows



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Caption: Radioligand Binding Assay Workflow.



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Caption: cAMP Functional Assay Workflow.

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